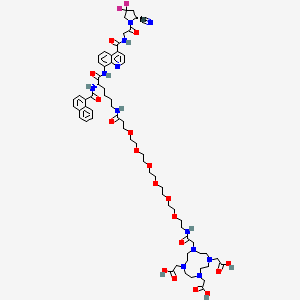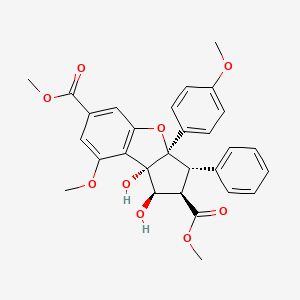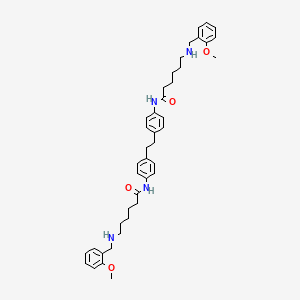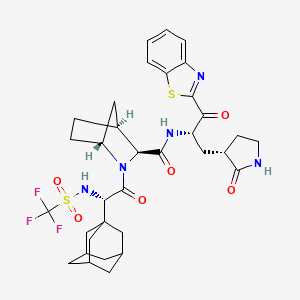
Fap-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fap-IN-1 is a fibroblast activation protein inhibitor with a high affinity for fibroblast activation protein. Fibroblast activation protein is a type II integral serine protease that is specifically expressed by activated fibroblasts, particularly in cancer-associated fibroblasts within the tumor stroma. This compound has shown significant potential in cancer research due to its ability to inhibit fibroblast activation protein, which plays a crucial role in promoting tumor growth, invasion, metastasis, and immunosuppression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fap-IN-1 can be synthesized using a variety of methods. One common approach involves the use of squaric acid-containing bifunctional chelators such as DOTA and DATA 5m. These chelators are coupled with a fibroblast activation protein-targeting moiety to create the final compound. The synthesis involves several steps, including the preparation of the chelator-linker system, coupling with the fibroblast activation protein-targeting moiety, and radiolabeling with gallium-68 .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated synthesizers and high-throughput screening methods to ensure high yield and purity. The process includes the preparation of the chelator-linker system, coupling with the fibroblast activation protein-targeting moiety, and radiolabeling. Quality control measures such as high-performance liquid chromatography and mass spectrometry are employed to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Fap-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions usually involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties, making them useful for further research and development .
Aplicaciones Científicas De Investigación
Fap-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of fibroblast activation protein and its effects on various chemical pathways.
Biology: Employed in cell culture studies to investigate the role of fibroblast activation protein in cellular processes such as proliferation, migration, and differentiation.
Medicine: Utilized in preclinical and clinical studies to evaluate its potential as a therapeutic agent for cancer treatment. It has shown promise in inhibiting tumor growth and metastasis in various cancer models.
Industry: Applied in the development of diagnostic and therapeutic radiopharmaceuticals for cancer imaging and treatment
Mecanismo De Acción
Fap-IN-1 exerts its effects by selectively inhibiting fibroblast activation protein. This inhibition disrupts the proteolytic remodeling of the extracellular matrix, which is essential for tumor growth, invasion, and metastasis. The molecular targets of this compound include the active site of fibroblast activation protein, where it binds and prevents the enzyme from cleaving its substrates. This inhibition leads to reduced tumor progression and enhanced immune response against the tumor .
Comparación Con Compuestos Similares
Fap-IN-1 is unique in its high affinity and selectivity for fibroblast activation protein compared to other similar compounds. Some similar compounds include:
UAMC1110: Another potent fibroblast activation protein inhibitor with low nanomolar affinity.
FAP-2286: A fibroblast activation protein-targeting radiopharmaceutical with prolonged retention in cancer-associated fibroblasts-expressing tissue.
DOTAGA.Glu.FAPi: A dimeric fibroblast activation protein inhibitor with improved tumor retention time.
Propiedades
Fórmula molecular |
C65H88F2N12O18 |
|---|---|
Peso molecular |
1363.5 g/mol |
Nombre IUPAC |
2-[4,7-bis(carboxymethyl)-10-[2-[2-[2-[2-[2-[2-[2-[3-[[(5S)-6-[[4-[[2-[(2R)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-8-yl]amino]-5-(naphthalene-1-carbonylamino)-6-oxohexyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C65H88F2N12O18/c66-65(67)39-48(40-68)79(46-65)57(82)41-72-62(89)52-14-17-71-61-50(52)10-6-13-53(61)73-64(91)54(74-63(90)51-11-5-8-47-7-1-2-9-49(47)51)12-3-4-16-69-55(80)15-27-92-29-31-94-33-35-96-37-38-97-36-34-95-32-30-93-28-18-70-56(81)42-75-19-21-76(43-58(83)84)23-25-78(45-60(87)88)26-24-77(22-20-75)44-59(85)86/h1-2,5-11,13-14,17,48,54H,3-4,12,15-16,18-39,41-46H2,(H,69,80)(H,70,81)(H,72,89)(H,73,91)(H,74,90)(H,83,84)(H,85,86)(H,87,88)/t48-,54+/m1/s1 |
Clave InChI |
QNMPHRIBWDZTLY-ZWDFXXDJSA-N |
SMILES isomérico |
C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)NC2=CC=CC3=C(C=CN=C32)C(=O)NCC(=O)N4CC(C[C@@H]4C#N)(F)F)NC(=O)C5=CC=CC6=CC=CC=C65)CC(=O)O)CC(=O)O)CC(=O)O |
SMILES canónico |
C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)NC2=CC=CC3=C(C=CN=C32)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)NC(=O)C5=CC=CC6=CC=CC=C65)CC(=O)O)CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12391924.png)


furan-6-yl] nitrate](/img/structure/B12391928.png)





![[(1R,2R,3S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate](/img/structure/B12391969.png)
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391992.png)
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine](/img/structure/B12391997.png)
